5-[3-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid
Description
International Union of Pure and Applied Chemistry Nomenclature and Structural Isomerism Considerations
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex multifunctional organic molecules. The International Union of Pure and Applied Chemistry name for this compound is 5-[3-(dimethylamino)phenyl]-3-methyl-5-oxopentanoic acid, reflecting the pentanoic acid backbone with specific substitution patterns. The compound bears the Chemical Abstracts Service registry number 139731-94-5 and has a molecular formula of C₁₄H₁₉NO₃ with a molecular weight of 249.3 grams per mole.
The structural architecture of this molecule presents several potential isomerism considerations that significantly impact its nomenclature and chemical properties. The primary structural framework consists of a pentanoic acid chain with a ketone functional group at the 5-position and a methyl substituent at the 3-position, creating a branched carboxylic acid derivative. The aromatic substitution occurs at the 3-position of the phenyl ring, distinguishing this compound from its positional isomers where the dimethylamino group could occupy the 2- or 4-positions of the benzene ring.
Positional isomerism represents a critical consideration in the nomenclature of this compound class, as evidenced by the existence of related structures such as 5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid, which features the dimethylamino group in the para position rather than the meta position. The distinction between meta and para substitution patterns significantly influences the electronic properties and reactivity profiles of these compounds due to different resonance and inductive effects.
| Compound Name | Chemical Abstracts Service Number | Position of Dimethylamino Group | Molecular Formula |
|---|---|---|---|
| This compound | 139731-94-5 | Meta (3-position) | C₁₄H₁₉NO₃ |
| 5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid | 951893-04-2 | Para (4-position) | C₁₄H₁₉NO₃ |
Electronic Configuration Analysis of Dimethylamino-Phenyl Moiety
The electronic configuration of the dimethylamino-phenyl moiety in this compound represents a fascinating example of electron donation through resonance effects in aromatic systems. The dimethylamino group functions as a strong electron-donating substituent through pi-donation mechanisms, where the nitrogen lone pair participates in resonance with the aromatic pi system. This electronic interaction significantly alters the electron density distribution throughout the aromatic ring and influences the reactivity of the entire molecule.
N,N-Dimethylaniline derivatives demonstrate characteristic electronic behavior where the dimethylamino nitrogen atom adopts a planar geometry to maximize orbital overlap with the aromatic pi system. The nitrogen atom in the dimethylamino group exhibits sp² hybridization when engaged in resonance, allowing the lone pair to delocalize into the aromatic ring system. This delocalization creates regions of increased electron density, particularly at the ortho and para positions relative to the nitrogen substituent, while the meta position experiences relatively less electron density enhancement.
The resonance structures of the dimethylamino-phenyl system demonstrate the extent of electronic delocalization possible in this molecular framework. The primary resonance contributors involve the movement of the nitrogen lone pair into the aromatic ring, creating formal positive charge on the nitrogen and negative charge at various ring positions. This electronic distribution pattern significantly influences the chemical reactivity of the aromatic ring toward electrophilic substitution reactions and affects the overall stability of the molecular system.
The electronic effects of the dimethylamino group extend beyond simple resonance donation, encompassing inductive effects that operate through the sigma bond framework. While the resonance effect dominates the electronic influence of the dimethylamino group, the inductive component provides additional electron density to the aromatic system through sigma bond polarization. The combined resonance and inductive effects establish the dimethylamino group as one of the most powerful electron-donating substituents in aromatic chemistry.
| Electronic Effect | Description | Impact on Aromatic Ring |
|---|---|---|
| Pi-donation (Resonance) | Nitrogen lone pair delocalization | Increased electron density at ortho/para positions |
| Sigma-donation (Inductive) | Electron donation through sigma bonds | General increase in ring electron density |
| Hyperconjugation | Methyl group interaction with nitrogen | Stabilization of dimethylamino group |
Conformational Analysis of Valeric Acid Backbone Substituents
The conformational preferences of the valeric acid backbone in this compound present a complex interplay of steric, electronic, and hydrogen bonding interactions that determine the three-dimensional structure of the molecule. Studies on related pentanoic acid derivatives have revealed that conformational analysis of these systems requires consideration of multiple rotatable bonds and their associated energy barriers. The presence of both a methyl substituent at the 3-position and an aromatic ketone at the 5-position creates unique conformational constraints that differ significantly from simpler valeric acid derivatives.
Conformational studies on pentanoate systems have demonstrated that torsion angles between carboxylate groups and alkyl substituents typically range from 2° to 68°, with specific conformational preferences depending on the substitution pattern and intermolecular interactions. In the case of this compound, the conformational landscape becomes more complex due to the presence of the aromatic ketone system, which introduces additional rotational degrees of freedom around the carbon-carbon bond connecting the ketone to the aliphatic chain.
The methyl substituent at the 3-position of the valeric acid backbone introduces significant steric considerations that influence the overall molecular conformation. Computational studies on similar branched carboxylic acid systems suggest that the methyl group adopts conformations that minimize steric interactions with both the carboxyl group and the aromatic ketone substituent. The preferred conformations typically involve staggered arrangements around the relevant carbon-carbon bonds, with specific torsion angles determined by the balance between steric repulsion and electronic stabilization.
The aromatic ketone substituent at the 5-position represents another critical conformational element that significantly influences the three-dimensional structure of the molecule. The planarity of the aromatic ring and the ketone carbonyl group creates a rigid structural unit that constrains the conformational flexibility of the adjacent aliphatic chain. Rotation around the bond connecting the ketone carbon to the aliphatic chain becomes the primary conformational variable for this portion of the molecule, with energy barriers and preferred conformations determined by the interaction between the ketone pi system and the aliphatic substituents.
| Conformational Parameter | Range of Values | Structural Influence |
|---|---|---|
| Carboxyl-alkyl torsion angle | 2° - 68° | Determines carboxyl group orientation |
| Methyl-backbone torsion angle | Staggered conformations preferred | Minimizes steric interactions |
| Ketone-alkyl torsion angle | Multiple minima possible | Balances pi-system interactions |
Comparative Structural Analysis with Related Aryl-Valeric Acid Derivatives
The structural analysis of this compound benefits significantly from comparison with related aryl-valeric acid derivatives that share similar backbone structures but differ in their aromatic substituents or substitution patterns. This comparative approach reveals important structure-activity relationships and provides insights into the unique properties conferred by the specific dimethylamino substitution pattern present in the target compound.
Comparison with 5-(3,5-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid reveals the contrasting electronic effects of dimethylamino versus dimethoxy substituents on the aromatic ring. While both substituents function as electron-donating groups, the dimethylamino group demonstrates significantly stronger electron donation through both resonance and inductive mechanisms compared to the methoxy groups. The dimethoxy derivative has a molecular weight of 266.29 grams per mole and molecular formula C₁₄H₁₈O₅, differing from the dimethylamino compound by the replacement of the nitrogen atom with oxygen atoms and the corresponding changes in hydrogen count.
The structural comparison with 5-(2,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid provides insights into the effects of electron-donating alkyl groups versus amino groups. The dimethyl-substituted derivative has a molecular formula of C₁₄H₁₈O₃ and molecular weight of 234.29 grams per mole, representing a significantly different electronic environment on the aromatic ring. The methyl groups provide electron donation primarily through hyperconjugation and inductive effects, lacking the strong resonance donation capability of the dimethylamino group.
Analysis of 4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid demonstrates the structural consequences of changing both the position of the amino group and the length of the carboxylic acid chain. This compound features a para-diethylamino substitution pattern and a shorter butyric acid backbone, resulting in different conformational preferences and electronic distributions compared to the target valeric acid derivative.
Palladium-catalyzed α-arylation studies of aryl acetic acid derivatives provide additional context for understanding the reactivity patterns of these aromatic carboxylic acid systems. The research demonstrates that electron-donating substituents such as methoxy groups significantly enhance the reactivity of aryl acetic acids in cross-coupling reactions, with yields reaching 86% for 4-methoxy phenyl acetic acid substrates. This reactivity enhancement suggests that the dimethylamino group in the target compound would likely exhibit even greater reactivity enhancement due to its stronger electron-donating properties.
| Derivative | Aromatic Substituent | Molecular Formula | Molecular Weight (g/mol) | Electronic Character |
|---|---|---|---|---|
| Target Compound | 3-Dimethylamino | C₁₄H₁₉NO₃ | 249.3 | Strong electron donor |
| Dimethoxy derivative | 3,5-Dimethoxy | C₁₄H₁₈O₅ | 266.29 | Moderate electron donor |
| Dimethyl derivative | 2,5-Dimethyl | C₁₄H₁₈O₃ | 234.29 | Weak electron donor |
| Diethylamino derivative | 4-Diethylamino | C₁₄H₁₉NO₃ | 249.3 | Strong electron donor (para) |
The conformational analysis of related hydantoin-based compounds provides additional insights into the three-dimensional structural preferences of aromatic systems connected to flexible aliphatic chains. Density functional theory studies at the B3LYP/6-311G(d,p) level have revealed that the most stable conformations typically involve specific torsion angles that optimize both intramolecular hydrogen bonding and minimize steric interactions. These computational approaches suggest that similar analysis of the valeric acid derivatives would benefit from high-level quantum chemical calculations to accurately predict conformational preferences and energy differences between rotational isomers.
Properties
IUPAC Name |
5-[3-(dimethylamino)phenyl]-3-methyl-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10(8-14(17)18)7-13(16)11-5-4-6-12(9-11)15(2)3/h4-6,9-10H,7-8H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQOPPGGLLRRNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC(=CC=C1)N(C)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The core synthetic strategy for 5-[3-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid typically starts from 3-(N,N-Dimethylamino)benzaldehyde as the key aromatic precursor. The aldehyde group is elaborated to introduce the valeric acid side chain with a keto functionality at the 5-position. The common synthetic pathway involves:
- Formation of the carbon skeleton via nucleophilic addition or condensation reactions.
- Introduction of the keto and carboxylic acid groups through oxidation or functional group transformations.
- Use of Grignard reagents or equivalent organometallic reagents to extend the carbon chain and install the keto group.
One reported method involves the reaction of 3-(N,N-Dimethylamino)benzaldehyde with a Grignard reagent such as ethylmagnesium bromide , followed by controlled oxidation to yield the 5-oxovaleric acid structure. The reaction is typically conducted in anhydrous solvents (e.g., ether or tetrahydrofuran) under an inert atmosphere (nitrogen or argon) to prevent side reactions and ensure high purity of the product.
Esterification as a Related Preparation Step
In some synthetic schemes, the acid form is first converted into an ester intermediate, such as ethyl 5-[3-(N,N-dimethylamino)phenyl]-5-oxovalerate , by esterification of the acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. This step is often performed under reflux conditions to drive the reaction to completion. The ester can then be hydrolyzed back to the acid if needed, or used as a precursor for further chemical modifications.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Starting material | 3-(N,N-Dimethylamino)benzaldehyde | Aromatic aldehyde precursor |
| Carbon chain extension | Ethylmagnesium bromide (Grignard reagent) | Nucleophilic addition to aldehyde |
| Oxidation | Mild oxidizing agent (e.g., PCC, KMnO4) | Conversion to keto acid moiety |
| Esterification (optional) | Ethanol, sulfuric acid, reflux | Formation of ethyl ester intermediate |
| Solvent | Anhydrous ether or THF | Maintain inert conditions, solubilize reagents |
| Atmosphere | Nitrogen or argon | Prevent oxidation and moisture interference |
| Temperature | Ambient to reflux (varies by step) | Optimize reaction rate and selectivity |
Industrial Production Considerations
Industrial synthesis of this compound focuses on scalability, yield optimization, and purity control. Key features include:
- Continuous flow reactors to maintain precise control over temperature, reagent addition, and reaction time, improving reproducibility and safety.
- Automated systems for reagent dosing and monitoring to minimize human error and contamination.
- Use of high-purity starting materials and solvents to ensure product consistency.
- Implementation of in-line purification techniques such as crystallization or chromatography to achieve >97% purity, as reported in commercial samples.
Summary Table of Preparation Methods
| Preparation Aspect | Description |
|---|---|
| Starting Material | 3-(N,N-Dimethylamino)benzaldehyde |
| Key Reagents | Ethylmagnesium bromide (Grignard reagent), oxidizing agents (e.g., PCC, KMnO4), ethanol, sulfuric acid |
| Reaction Environment | Anhydrous solvents, inert atmosphere (N2 or Ar) |
| Reaction Conditions | Reflux for esterification; ambient to reflux for other steps |
| Industrial Scale Techniques | Continuous flow reactors, automated reagent addition, in-line purification |
| Purity Achieved | Typically ≥97% in commercial preparations |
Research Findings and Notes
- The dimethylamino group on the phenyl ring significantly influences the reactivity and electronic properties of the molecule, facilitating nucleophilic additions and stabilizing intermediates during synthesis.
- The keto and carboxylic acid functionalities are introduced with careful control to avoid over-oxidation or side reactions.
- Ester intermediates are valuable for synthetic flexibility, allowing for downstream modifications or improved handling during industrial processes.
- The compound’s preparation methods are closely related to those used for analogues with different amino substituents or alkyl chain lengths, but the presence of the dimethylamino group requires specific reaction condition optimizations to maintain functional group integrity.
Scientific Research Applications
5-[3-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[3-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the valeric acid moiety can engage in hydrophobic interactions. These interactions can modulate the activity of target proteins and influence biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Phenyl Oxovaleric Acid Derivatives
5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric Acid
- Structural difference: Dimethylamino group at the 4-position of the phenyl ring instead of the 3-position.
- Impact : Positional isomerism may alter electronic distribution and receptor binding. For example, para-substituted analogs often exhibit enhanced metabolic stability compared to ortho/meta isomers due to reduced steric hindrance .
5-((4-Methoxyphenyl)amino)-3,3-dimethyl-5-oxopentanoic Acid (CAS 736970-68-6)
- Key features: Replaces dimethylamino with a methoxy group and introduces a secondary amine linkage.
- Properties: Lower basicity due to the absence of a tertiary amine. Increased hydrophobicity (logP ~2.8) compared to dimethylamino analogs.
- Applications : Used in peptide mimetics and enzyme inhibition studies .
5-[3-Fluoro-5-(Trifluoromethyl)phenyl]-5-oxovaleric Acid
- Substituents : Combines fluoro and trifluoromethyl groups at the 3- and 5-positions of the phenyl ring.
- Impact: Electron-withdrawing groups enhance oxidative stability and modulate receptor affinity.
Heterocyclic Oxovaleric Acid Derivatives
5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric Acid (CAS 951894-04-5)
- Structure : Replaces phenyl with a thienyl ring bearing a bromo substituent.
- Properties :
- Molecular weight: 291.16 g/mol.
- logP: 2.5 (higher lipophilicity than phenyl analogs).
- Applications : Explored in antimicrobial and anticancer drug discovery due to thiophene’s π-electron-rich nature .
Pyridyl Tetraoxazole Macrocycles with Dimethylamino Groups
- Example: Compound 19 from Molecules (2013), featuring a pyridyl tetraoxazole macrocycle with a 5-N,N-dimethylamino group.
- Key differences : Macrocyclic structure enhances binding specificity to metal ions or biological targets.
- Synthesis : Requires multi-step protocols involving tert-butoxycarbonyl (Boc) protection and macrocyclization .
Pharmacologically Active Analogs
GC8 (Phenothiazine Derivative)
- Structure: Incorporates a phenothiazine core with a dimethylaminopropyl side chain.
- Activity : Exhibits potent antipsychotic effects via dopamine receptor antagonism (IC₅₀ < 1 μM in vitro) .
- Comparison : Unlike 5-oxovaleric acid derivatives, GC8’s tricyclic structure enables cross-blood-brain barrier penetration, highlighting the importance of core scaffold design in CNS drug development .
N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
5-[3-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C14H19NO
- Molecular Weight : 249.31 g/mol
- Structural Features : It contains a dimethylamino group attached to a phenyl ring and a 3-methyl-5-oxovaleric acid moiety, which contributes to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the valeric acid moiety can engage in hydrophobic interactions. These interactions may modulate enzyme activity or receptor binding, influencing various biological pathways.
Biological Activities
Research indicates that compounds similar to this compound often exhibit significant pharmacological properties, including:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens.
- Neuroprotective Effects : The presence of the dimethylamino group suggests possible interactions with neurotransmitter systems, which may influence central nervous system activity.
- Anti-inflammatory Properties : Related compounds have demonstrated anti-inflammatory effects, indicating that this compound may also possess similar activities .
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotective Activity
In a study examining the neuroprotective properties of related compounds, it was found that certain derivatives exhibited significant protective effects against oxidative stress in neuronal cells. This suggests that this compound may also confer neuroprotection through similar mechanisms .
Comparison with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(N,N-Dimethylamino)benzoic acid | Dimethylamino group on benzoic acid | Lacks additional carbon chain from oxovaleric acid |
| 3-Methyl-4-(N,N-dimethylamino)benzoic acid | Dimethylamino group on methyl-substituted benzoic | Different methyl substitution pattern |
| 5-(N,N-Dimethylamino)-2-pyridinecarboxylic acid | Dimethylamino group on pyridine | Different ring structure (pyridine vs phenyl) |
Q & A
Q. What are the optimal synthetic routes for 5-[3-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid, and how can reaction yields be maximized?
The synthesis typically involves multi-step organic reactions. A Friedel-Crafts acylation of a substituted benzene derivative (e.g., 3-(N,N-dimethylamino)benzene) with an acyl chloride, followed by functional group transformations to introduce the valeric acid moiety, is a common approach. Catalysts like AlCl₃ in solvents such as dichloromethane (DCM) are critical for electrophilic substitution efficiency. Yield optimization requires precise stoichiometric control, inert reaction conditions (e.g., nitrogen atmosphere), and purification via column chromatography or recrystallization . Advanced methods integrate computational reaction path searches (e.g., quantum chemical calculations) to predict optimal conditions, reducing trial-and-error experimentation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- NMR : Focus on distinguishing the dimethylamino group (δ ~2.8–3.2 ppm for N(CH₃)₂ protons) and the ketone (δ ~200–210 ppm in ¹³C NMR).
- FT-IR : Confirm the presence of carbonyl groups (C=O stretch at ~1700–1750 cm⁻¹) and carboxylic acid (broad O-H stretch ~2500–3300 cm⁻¹).
- Mass Spectrometry : High-resolution MS (e.g., Q Exactive Orbitrap) can verify molecular ions ([M+H]⁺) and fragmentation patterns, particularly cleavage at the ketone or acid moieties .
Q. How does the dimethylamino group influence the compound’s reactivity in nucleophilic or electrophilic substitution reactions?
The N,N-dimethylamino group is a strong electron-donating substituent, activating the aromatic ring toward electrophilic attack (e.g., halogenation, nitration). However, steric hindrance from the dimethyl groups may reduce reactivity at the meta position. In nucleophilic reactions (e.g., reduction of the ketone), the electron-rich environment can stabilize intermediates, favoring selective transformations .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
Discrepancies often arise from variations in substituent positions (e.g., dimethyl vs. methoxy groups) or purity levels. Systematic structure-activity relationship (SAR) studies using standardized assays (e.g., enzyme inhibition, cell viability) are essential. For example, derivatives with para-substituted electron-withdrawing groups show enhanced binding to target receptors compared to meta-substituted analogs . Cross-validation with computational docking simulations (e.g., AutoDock Vina) can rationalize observed bioactivity .
Q. How can computational modeling predict regioselectivity in functionalizing the aromatic ring of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) map electron density and Fukui indices to identify reactive sites. For instance, the para position to the dimethylamino group is more electrophilic, favoring bromination or sulfonation. Molecular dynamics simulations further assess steric effects, guiding experimental design for regioselective modifications .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
Racemization at the chiral center (C3-methyl group) is a key concern during scale-up. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic enantioselective methods (e.g., organocatalysts) can mitigate this. Process optimization must also address solvent recovery and catalyst recycling to meet green chemistry principles .
Methodological Considerations
Designing a kinetic study to compare oxidation rates of this compound with its structural analogs:
Use pseudo-first-order conditions with excess oxidizing agents (e.g., KMnO₄ in acidic media). Monitor reaction progress via UV-Vis spectroscopy at λ_max for the carbonyl group. Compare rate constants (k) for analogs with different substituents (e.g., 3-methyl vs. 3,5-dimethylphenyl derivatives) to quantify electronic effects .
Resolving conflicting data on solubility profiles in polar vs. nonpolar solvents:
Conduct Hansen solubility parameter (HSP) analysis to correlate solubility with solvent polarity, hydrogen bonding, and dispersion forces. For example, dimethyl sulfoxide (DMSO) may solubilize the compound via strong H-bonding with the carboxylic acid, while toluene exhibits poor compatibility due to low polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
